molecular formula C10H14N2O B185743 N-(4-aminophenyl)-2-methylpropanamide CAS No. 441053-25-4

N-(4-aminophenyl)-2-methylpropanamide

Cat. No.: B185743
CAS No.: 441053-25-4
M. Wt: 178.23 g/mol
InChI Key: YZENEPXJSXLINE-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-methylpropanamide is an organic compound characterized by the presence of an amide group attached to a 4-aminophenyl ring and a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-methylpropanamide typically involves the reaction of 4-aminobenzoyl chloride with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-aminophenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-methylpropanamide
  • N-(4-chlorophenyl)-2-methylpropanamide
  • N-(4-nitrophenyl)-2-methylpropanamide

Uniqueness

N-(4-aminophenyl)-2-methylpropanamide is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties .

Biological Activity

N-(4-Aminophenyl)-2-methylpropanamide, also known as 2-(4-aminophenyl)-2-methylpropanamide, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.

  • Chemical Formula : C10H14N2O
  • Molecular Weight : Approximately 178.23 g/mol
  • Functional Groups : Amide and aromatic amine

The structure of this compound consists of a branched propanamide with a 4-aminophenyl group, which contributes to its unique properties and potential interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Enzyme Inhibition : The compound has been explored for its role in enzyme inhibition, particularly in studies related to protein modification and therapeutic applications.
  • Potential Anti-Cancer Properties : There is ongoing research into the anti-cancer potential of this compound, particularly regarding its effects on specific cancer cell lines.

The mechanism of action for this compound involves interaction with specific molecular targets. Studies have focused on its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted the compound's activity against various microbial strains, indicating a minimum inhibitory concentration (MIC) that suggests significant antimicrobial potential. Further investigations are needed to clarify the exact mechanisms involved and to evaluate its efficacy in vivo .
  • Enzyme Inhibition Research : In enzyme inhibition studies, this compound was shown to affect the activity of certain enzymes involved in metabolic pathways. This has implications for drug development targeting metabolic disorders.
  • Anti-Cancer Research : Preliminary findings from cancer cell line assays suggest that the compound may inhibit cell proliferation in specific types of cancer cells. Further detailed structure-activity relationship (SAR) studies are necessary to optimize its efficacy and understand its action at the molecular level .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(3-Aminophenyl)-2-methylpropanamideSimilar amide structure but different amine positionPotentially different biological activities
N-(4-Nitrophenyl)-2-methylpropanamideContains a nitro group instead of an amino groupDifferent reactivity due to electron-withdrawing effect
N-(Phenyl)-N'-methylpropane-1,2-diamineDiamine structure with two amino groupsIncreased reactivity and potential for cross-linking

This table illustrates variations in reactivity and biological activity among these compounds, emphasizing the uniqueness of this compound.

Properties

IUPAC Name

N-(4-aminophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZENEPXJSXLINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353013
Record name N-(4-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441053-25-4
Record name N-(4-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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